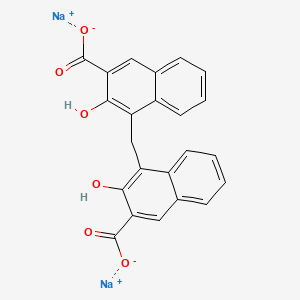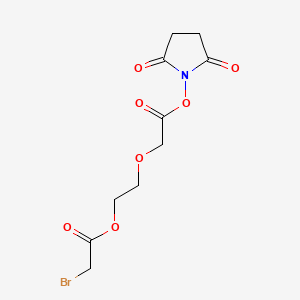
Bromoacetic-PEG1-CH2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetic-PEG1-CH2-NHS ester is a compound used primarily as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules that harness the cell’s natural protein degradation system to selectively degrade target proteins. This compound is particularly valuable in the synthesis of PROTACs due to its ability to link two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetic-PEG1-CH2-NHS ester is synthesized through a series of chemical reactions involving the introduction of a bromoacetic acid moiety to a PEG chain, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). The general steps include:
PEGylation: The PEG chain is first functionalized with a bromoacetic acid group.
Activation: The carboxyl group of the bromoacetic acid is activated using NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with bromoacetic acid.
Activation and Purification: The activated ester is purified using techniques like column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bromoacetic-PEG1-CH2-NHS ester primarily undergoes substitution reactions due to the presence of the bromoacetic acid moiety. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines.
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF, PBS buffer.
Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature.
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, linking the PEG chain to the amine-containing molecule .
Scientific Research Applications
Bromoacetic-PEG1-CH2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in developing drugs for diseases caused by aberrant protein functions.
Industry: Used in the development of novel bioconjugates and drug delivery systems.
Mechanism of Action
The mechanism of action of Bromoacetic-PEG1-CH2-NHS ester involves the formation of a stable amide bond with primary amines. In the context of PROTACs, the compound acts as a linker that brings the target protein and E3 ubiquitin ligase into close proximity. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- Bromoacetic-PEG2-CH2-NHS ester
- Bromoacetic-PEG3-CH2-NHS ester
- Bromoacetic-PEG4-CH2-NHS ester
Uniqueness
Bromoacetic-PEG1-CH2-NHS ester is unique due to its specific PEG chain length, which can influence the solubility, stability, and overall efficacy of the resulting PROTAC molecule. The choice of PEG length can be tailored to optimize the properties of the final product for specific applications .
Properties
Molecular Formula |
C10H12BrNO7 |
|---|---|
Molecular Weight |
338.11 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-bromoacetyl)oxyethoxy]acetate |
InChI |
InChI=1S/C10H12BrNO7/c11-5-9(15)18-4-3-17-6-10(16)19-12-7(13)1-2-8(12)14/h1-6H2 |
InChI Key |
CGUDRPYHKIXARD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)
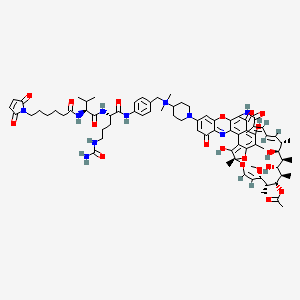
![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
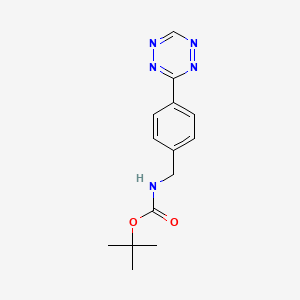
![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)
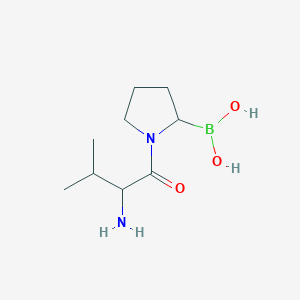
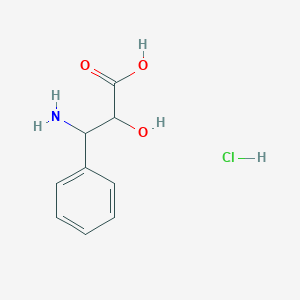


![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
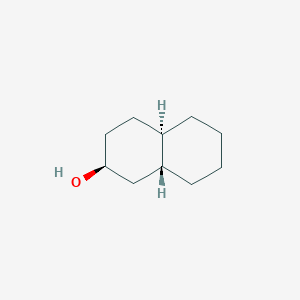
![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
